6-(Bis(2-chloroethyl)amino)-6-deoxyglucose 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Brand Name: Vulcanchem
CAS No.: 102037-94-5
VCID: VC20739588
InChI: InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-7(15)9(17)10(18)8(16)6-14/h6-10,15-18H,1-5H2/t7-,8+,9-,10-/m1/s1
SMILES: C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O
Molecular Formula: C10H19Cl2NO5
Molecular Weight: 304.16 g/mol

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose

CAS No.: 102037-94-5

VCID: VC20739588

Molecular Formula: C10H19Cl2NO5

Molecular Weight: 304.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose - 102037-94-5

Description

Synthetic Routes

  • Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl or benzyl groups.

  • Introduction of Bis(2-chloroethyl)amino Group: The protected glucose is reacted with bis(2-chloroethyl)amine under basic conditions.

  • Deprotection: The protecting groups are removed to yield the final product.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity using continuous flow reactors and automated systems.

  • Chemical Reactions Involving C6-GLM

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose undergoes various chemical reactions:

Types of Reactions

  • Alkylation: The bis(2-chloroethyl)amino group can alkylate nucleophilic sites in other molecules.

  • Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

  • Oxidation and Reduction: The glucose moiety can participate in redox reactions.

Common Reagents and Conditions

Reaction TypeReagents UsedConditions
AlkylationSodium hydroxideBasic conditions
HydrolysisHydrochloric acidAcidic conditions
OxidationPotassium permanganateVaries
  • Biological Activity and Applications

Research indicates that C6-GLM has significant potential in various fields, particularly in medicine.

Mechanism of Action

The primary mechanism involves the alkylation of nucleophilic sites in DNA, leading to cross-linking that disrupts DNA replication and transcription, ultimately resulting in cell death.

Potential Applications

  • Chemistry: Used as a reagent for alkylation reactions.

  • Biology: Studied for its interactions with DNA and proteins due to its alkylating properties.

  • Medicine: Investigated as a potential anticancer agent targeting cancer cells through DNA alkylation.

Efficacy Data

C6-GLM has shown promising results in various cancer models:

Study TypeDose (mg/kg)Increase in Life Span (ILS)Comparison DrugILS Comparison
Ascitic P388 Leukemia15.5121%Nitrogen Mustard60%
B-16 Melanoma1656%Nitrogen Mustard30%

These results indicate that C6-GLM enhances survival rates while minimizing toxicity to normal hematopoietic tissues compared to traditional chemotherapeutics.

CAS No. 102037-94-5
Product Name 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
Molecular Formula C10H19Cl2NO5
Molecular Weight 304.16 g/mol
IUPAC Name (2R,3S,4R,5R)-6-[bis(2-chloroethyl)amino]-2,3,4,5-tetrahydroxyhexanal
Standard InChI InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-7(15)9(17)10(18)8(16)6-14/h6-10,15-18H,1-5H2/t7-,8+,9-,10-/m1/s1
Standard InChIKey LXKPSLUQJMAWQY-UTINFBMNSA-N
Isomeric SMILES C(CCl)N(CCCl)C[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
SMILES C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O
Canonical SMILES C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O
Synonyms 6-(bis(2-chloroethyl)amino)-6-deoxyglucose
CEADG
PubChem Compound 128002
Last Modified Jul 17 2023

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